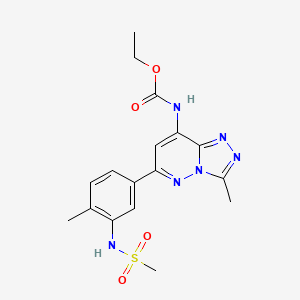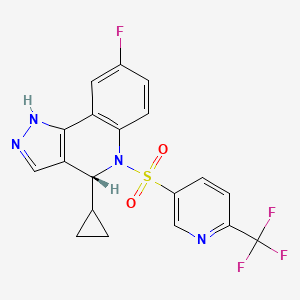
Selepressin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selepressin is a synthetic peptide analogue of vasopressin, specifically designed to act as a potent, highly selective, short-acting full agonist of the vasopressin 1A receptor . It was developed for the treatment of vasodilatory hypotension in septic shock . This compound’s chemical structure includes substitutions such as Tyr2 → Phe2, Phe3 → Ile3, Gln4 → hGln4, and Arg8 → Orn(iPr)8 .
Méthodes De Préparation
Selepressin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. After the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Selepressin undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Substitution: Substitution reactions can occur at specific amino acid residues, potentially modifying the peptide’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Medicine: Selepressin has been investigated as a vasopressor for the treatment of septic shock, showing promise in reducing fluid requirements and attenuating edema
Chemistry: This compound serves as a model compound for studying peptide synthesis and structure-activity relationships.
Industry: Its potential use in developing new therapeutic agents for cardiovascular diseases is being explored.
Mécanisme D'action
Selepressin exerts its effects by selectively binding to and activating the vasopressin 1A receptor . This receptor is primarily located on vascular smooth muscle cells, where its activation leads to vasoconstriction and an increase in blood pressure . The molecular pathway involves the activation of phospholipase C, which generates inositol trisphosphate and diacylglycerol, leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction .
Comparaison Avec Des Composés Similaires
Selepressin is unique among vasopressin analogues due to its high selectivity for the vasopressin 1A receptor and its short-acting nature . Similar compounds include:
Vasopressin: The natural hormone with broader receptor activity, affecting vasopressin 1A, 1B, and 2 receptors.
Desmopressin: A synthetic analogue with primarily antidiuretic effects and resistance to proteolysis.
Terlipressin: A long-acting analogue used in the treatment of variceal bleeding in liver cirrhosis.
This compound’s specificity for the vasopressin 1A receptor and its short duration of action make it particularly suitable for acute medical conditions like septic shock .
Propriétés
Numéro CAS |
876296-47-8 |
|---|---|
Formule moléculaire |
C46H73N13O11S2 |
Poids moléculaire |
1048.3 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H73N13O11S2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67)/t26-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |
Clé InChI |
JCVQBJTWWDYUFQ-MRUTUVJXSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N |
Apparence |
Solid powder |
Key on ui application |
Selepressin is deveolped for the treatment of vasodilatory hypotension in septic shock. |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
H-Cys(1)-Phe-Ile-Nva(CONH2)-Asn-Cys(1)-Pro-Orn(iPr)-Gly-NH2 |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO. |
Source |
Synthetic |
Stockage |
-20°C |
Synonymes |
(Phe2; Ile3; Hgn4; Orn(iPr)8)vasopressin; 2-Phe-3-Ile-4-Hgn-8-Orn(iPr)-vasopressin; FE 202158; vasopressin; Phe(2)-Ile(3)-Hgn(4)-Orn(iPr)(8)-; vasopressin; phenylalanyl(2)-isoleucyl(3)-Hgn(4)-ornithyl(isopropyl)(8)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


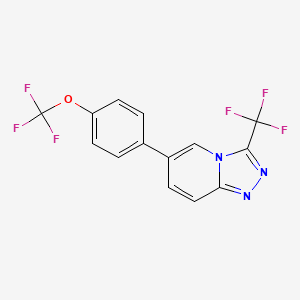
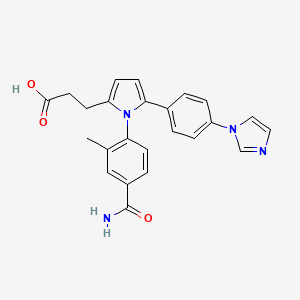
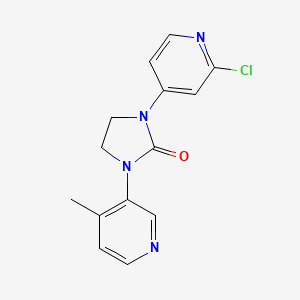
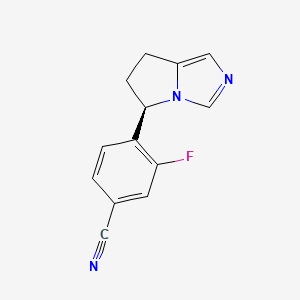

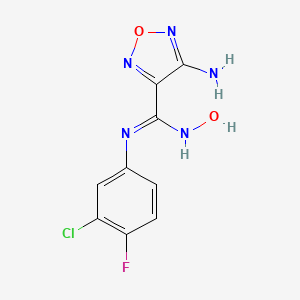

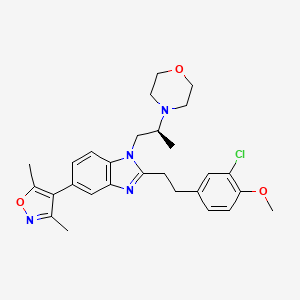
![2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane](/img/structure/B612241.png)

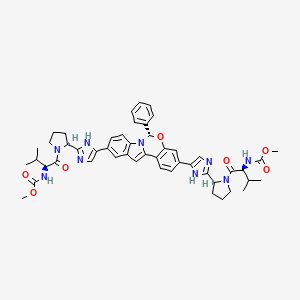
![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)
